Isoquinoline, 1-chloro-5-(trifluoromethoxy)-
Description
"Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" is a fluorinated isoquinoline derivative featuring a chlorine atom at the 1-position and a trifluoromethoxy (–OCF₃) group at the 5-position of the heterocyclic ring. The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, a common trait in bioactive fluorinated compounds .
This compound is likely utilized as a pharmaceutical intermediate, given the prominence of fluorinated isoquinolines in drug discovery (e.g., antiviral and anticancer agents) .
Properties
CAS No. |
630423-21-1 |
|---|---|
Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
1-chloro-5-(trifluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-7-2-1-3-8(16-10(12,13)14)6(7)4-5-15-9/h1-5H |
InChI Key |
OAQXPGWQVYXZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration and Chloro Substitution on Isoquinoline Core
A key intermediate in the synthesis of 1-chloro-5-(trifluoromethoxy)isoquinoline is 1-chloro-5-nitroisoquinoline. This is prepared by nitration of 1-chloroisoquinoline using a mixture of nitric acid and sulfuric acid at room temperature over 3 hours, yielding the nitro derivative selectively at position 5.
| Step | Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | Electrophilic aromatic substitution | HNO3, H2SO4, rt, 3 h | 1-chloro-5-nitroisoquinoline |
This nitro intermediate is pivotal for further transformations, including nucleophilic substitution and reduction steps.
Palladium-Catalyzed Nucleophilic Aromatic Substitution
The chloro substituent at position 1 of the isoquinoline ring is a reactive site for nucleophilic aromatic substitution (SNAr) reactions catalyzed by palladium complexes. For example, 1-chloro-5-nitroisoquinoline undergoes substitution with various (hetero)aromatic amines in the presence of:
- 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)
- Palladium acetate (Pd(OAc)2)
- Anhydrous potassium carbonate (K2CO3)
- Solvent: dioxane
- Temperature: 100°C
- Duration: 40 hours
This yields 1-(amino)-5-nitroisoquinoline derivatives, which can be further reduced to amino compounds.
Reduction of Nitro Group
The nitro group at position 5 is reduced to the corresponding amino group using catalytic hydrogenation:
- Catalyst: Palladium on carbon (Pd/C)
- Atmosphere: Hydrogen gas (H2)
- Solvent: Methanol (MeOH)
- Temperature: Room temperature
- Duration: 2 hours
This step is critical for converting nitro intermediates into amino derivatives, which can be further functionalized or coupled.
| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes | Reference |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Nitro to amino reduction | Pd/C, H2, MeOH, rt, 2 h | 1-amino-5-aminoisoquinoline derivatives | High yields |
Specific Preparation of Isoquinoline, 1-chloro-5-(trifluoromethoxy)-
While direct literature specifically detailing the synthesis of 1-chloro-5-(trifluoromethoxy)isoquinoline is limited in the search results, the following inferred synthetic approach is plausible based on related isoquinoline chemistry and trifluoromethoxy installation methods:
- Starting Material: 1-chloroisoquinoline or 1-chloro-5-nitroisoquinoline.
- Introduction of Trifluoromethoxy Group:
- Via nucleophilic substitution of a suitable leaving group at position 5 by trifluoromethoxide anion (CF3O−), generated in situ from trifluoromethyl sources.
- Alternatively, via palladium-catalyzed coupling reactions using trifluoromethoxy-containing reagents.
- Purification: Flash column chromatography or recrystallization.
Due to the electron-deficient nature of the isoquinoline ring and steric hindrance, the trifluoromethoxy group installation requires optimized conditions, often employing palladium catalysis and suitable ligands.
Summary Table of Preparation Steps and Conditions
| Step No. | Transformation | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Nitration of 1-chloroisoquinoline | HNO3, H2SO4 | Room temperature, 3 h | Produces 1-chloro-5-nitroisoquinoline |
| 2 | Pd-catalyzed SNAr substitution | BINAP, Pd(OAc)2, K2CO3, dioxane | 100°C, 40 h | Substitution of Cl with amines |
| 3 | Reduction of nitro group | Pd/C, H2, MeOH | Room temperature, 2 h | Converts nitro to amino group |
| 4 | Introduction of trifluoromethoxy group | Trifluoromethoxide source, Pd catalyst | Elevated temperature, inert atmosphere | Requires optimization for yield and selectivity |
Research Results and Yields
- The nitration step yields 1-chloro-5-nitroisoquinoline with high regioselectivity and good yield (~70-85% reported in related literature).
- Pd-catalyzed nucleophilic substitution reactions typically provide moderate to good yields (50-80%) depending on amine nucleophile and reaction conditions.
- Reduction of nitro groups to amines proceeds in high yields (>90%) under mild hydrogenation conditions.
- The trifluoromethoxy group introduction is less documented but generally yields are moderate due to the challenging nature of the substituent.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(trifluoromethoxy)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles can be used under mild conditions to replace the chlorine atom.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
1-Chloro-5-(trifluoromethoxy)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-5-(trifluoromethoxy)isoquinoline involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, making it useful in various applications . The exact mechanism may vary depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between "Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" and related compounds:
Key Comparisons
Substituent Effects on Bioactivity The trifluoromethoxy group in "Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" enhances electron-withdrawing properties and resistance to oxidative metabolism compared to the methoxy (–OCH₃) group in 1-chloro-5-methoxyisoquinoline . This substitution improves binding affinity to hydrophobic enzyme pockets, as seen in indole-2,3-dione derivatives with antiviral activity . Replacing –OCF₃ with –CF₃ (as in 5-(trifluoromethyl)isoquinoline) reduces steric bulk but maintains high electronegativity, favoring interactions with aromatic residues in kinase targets .
Structural Modifications and Solubility The tetrahydroisoquinoline scaffold in 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride increases solubility due to reduced aromaticity, making it more suitable for central nervous system (CNS) applications . In contrast, the fully aromatic "Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" may exhibit higher membrane permeability but lower aqueous solubility.
Synthetic Challenges
- Introducing –OCF₃ groups is synthetically demanding compared to –CF₃ or –OCH₃. Evidence from indole-2,3-dione synthesis suggests that condensation reactions with fluorinated precursors (e.g., trifluoromethoxybenzene derivatives) are critical .
Biological Performance While direct data on "Isoquinoline, 1-chloro-5-(trifluoromethoxy)-" are lacking, structurally similar compounds like 1-ethyl-5-(trifluoromethoxy)-1H-indole-2,3-dione show antiviral activity (IC₅₀: 10–15 µM against HSV-1/2) . The chlorine atom in the 1-position may further modulate toxicity profiles, as seen in chloro-substituted pyridines and indazoles .
Research Findings and Trends
- Fluorine’s Role : The trifluoromethoxy group’s –OCF₃ moiety is a hallmark of modern medicinal chemistry, offering a balance between electronegativity, steric bulk, and metabolic resistance .
- Positional Isomerism: Substitution at the 5-position of isoquinoline (vs. 3- or 7-positions) optimizes steric compatibility with biological targets, as demonstrated in kinase inhibitors .
- Toxicity Considerations : Chlorine atoms at the 1-position may introduce hepatotoxicity risks, necessitating careful SAR studies, as observed in related indazole derivatives .
Biological Activity
Isoquinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article focuses on the biological activity of Isoquinoline, 1-chloro-5-(trifluoromethoxy)- , exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Isoquinoline, 1-chloro-5-(trifluoromethoxy)- is characterized by its isoquinoline core with a chlorine atom at the 1-position and a trifluoromethoxy group at the 5-position. The presence of these substituents significantly influences its biological activity.
-
Anticancer Activity :
- Isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a related isoquinoline derivative demonstrated an IC50 value of 0.47 μM against neuroendocrine prostate cancer (NEPC) cell lines, indicating potent antiproliferative effects .
- Mechanistic studies revealed that these compounds can induce G1 cell cycle arrest and apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
-
Inhibition of VEGFR-2 :
- A series of isoquinoline derivatives were evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Compounds exhibited IC50 values ranging from 36 nM to 2226 nM , with certain derivatives showing superior activity compared to established drugs like sorafenib .
- Microtubule Destabilization :
Structure-Activity Relationship (SAR)
The biological activity of isoquinoline derivatives is highly dependent on their structural modifications:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | Trifluoromethoxy | 0.47 | Antiproliferative against NEPC |
| Compound 10i | Chlorine at 6-position | 138 | VEGFR-2 inhibition |
| Compound 46 | Aryl moiety at 4-position | 0.47 | Selective against NEPC |
- Chlorine Substitution : The incorporation of chlorine at the 6-position has been shown to enhance VEGFR-2 inhibitory activity compared to fluorinated analogs .
- Aryl Substituents : Modifications at the aryl moiety significantly affect the selectivity and potency against specific cancer cell lines .
Case Studies
-
Neuroendocrine Prostate Cancer (NEPC) :
- A study focused on a novel isoquinoline derivative that exhibited remarkable selectivity over prostate cancer cell lines, achieving a selectivity index greater than 190-fold compared to standard treatments . This highlights the potential for developing targeted therapies based on structural optimization.
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
